
cis-2-Methyl-7-octadecene
Descripción general
Descripción
“Cis-2-Methyl-7-octadecene” is a chemical compound with the molecular formula C19H38 . It is also known by other names such as Disparlure olefin, (7Z)-2-Methyl-7-octadecene, 2-Methyl-7-octadecene, Z; 2-Methyl- (Z)-7-octadecene, and 7-Octadecene, 2-methyl-, (7Z) .
Molecular Structure Analysis
The molecular structure of “cis-2-Methyl-7-octadecene” can be represented by the InChI string: InChI=1S/C19H38/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h13-14,19H,4-12,15-18H2,1-3H3/b14-13- . This structure is also available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación
Catalysis and Chemical Reactions : A study by Brégeault et al. (1988) explored the use of rhenium catalysts for the metathesis of methyl oleate, involving cis-1 and trans-/cis- ratios in compounds like 9-octadecene. This research highlights the role of cis-2-Methyl-7-octadecene in catalytic processes and chemical synthesis (Brégeault et al., 1988).
Antimicrobial Activity : Ahmed, Ahmad, and Osman (1985) studied derivatives of isoricinoleic acid, including compounds related to cis-2-Methyl-7-octadecene, for their antimicrobial properties. This indicates potential applications in the development of antimicrobial agents (Ahmed, Ahmad, & Osman, 1985).
Environmental Entomology : Cardé et al. (1977) investigated the use of cis-2-Methyl-7-octadecene in pheromone studies for the gypsy moth. Their research provides insights into the use of this compound in environmental and biological studies, particularly in understanding insect behavior (Cardé et al., 1977).
Photocatalysis : Yanagida, Mizumoto, and Pac (1986) described the use of cis-2-Methyl-7-octadecene in photocatalytic processes, particularly in the cis-trans photoisomerization of alkenes. This highlights its potential applications in the field of photocatalysis and materials science (Yanagida, Mizumoto, & Pac, 1986).
Polymerization and Nanocrystal Synthesis : Dhaene et al. (2019) discussed the spontaneous polymerization of 1-octadecene, a related compound, under certain conditions. This research is relevant for understanding the behavior of cis-2-Methyl-7-octadecene in high-temperature nanocrystal synthesis and polymerization processes (Dhaene et al., 2019).
Solar Cells and Material Science : Kar, Agrawal, and Hillhouse (2011) investigated the formation pathway of CuInSe2 nanocrystals in solar cells, using solvents like 1-octadecene. Understanding the role of compounds like cis-2-Methyl-7-octadecene in such processes can be crucial for developing more efficient and cost-effective solar cells (Kar, Agrawal, & Hillhouse, 2011).
Enantioselective Epoxidation in Organic Chemistry : Research by Curci et al. (1995) on the enantioselective epoxidation of unfunctionalized alkenes, including cis-2-methyl-7-octadecene, highlights its application in producing optically active compounds, a crucial aspect of organic synthesis (Curci et al., 1995).
Direcciones Futuras
Propiedades
IUPAC Name |
(Z)-2-methyloctadec-7-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h13-14,19H,4-12,15-18H2,1-3H3/b14-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBKLFODBADBED-YPKPFQOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C\CCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880732 | |
| Record name | cis-2-methyl-7-octadecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-Methyl-7-octadecene | |
CAS RN |
35354-39-3 | |
| Record name | cis-2-methyl-7-octadecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of cis-2-Methyl-7-octadecene isolated from Adansonia digitata leaf extract?
A: The provided research article primarily focuses on the isolation and identification of cis-2-Methyl-7-octadecene alongside two other compounds, D-Limonene and Thunbergol, from Adansonia digitata leaf extract. [] While the study highlights the antioxidant potential of the leaf extract, it does not delve into specific biological activities or mechanistic studies for cis-2-Methyl-7-octadecene itself.
Q2: Are there any spectroscopic data available for cis-2-Methyl-7-octadecene identified in this study?
A: Unfortunately, the research article does not provide specific spectroscopic data (NMR, FTIR) for the isolated cis-2-Methyl-7-octadecene. [] Further research and detailed characterization are needed to elucidate its structural properties comprehensively.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

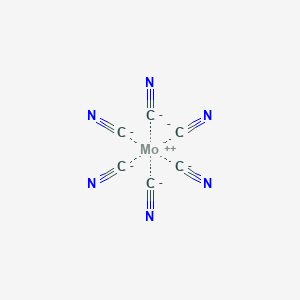

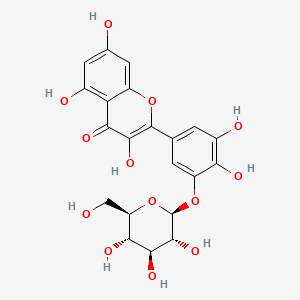
![(3E,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B1238401.png)
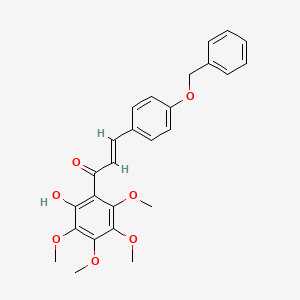
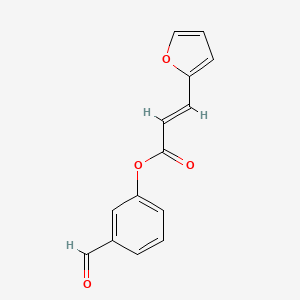
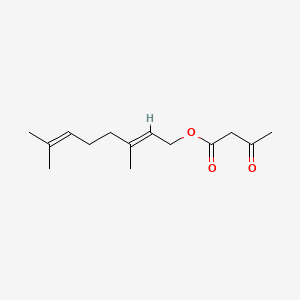

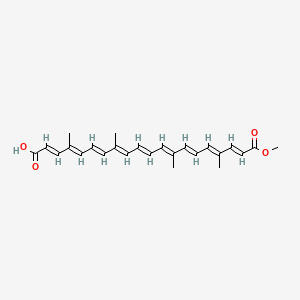

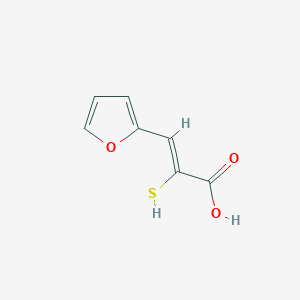
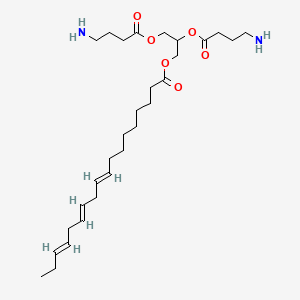
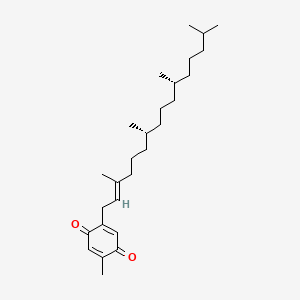
![[3-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1238417.png)